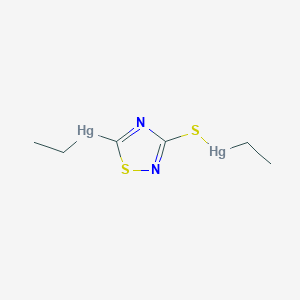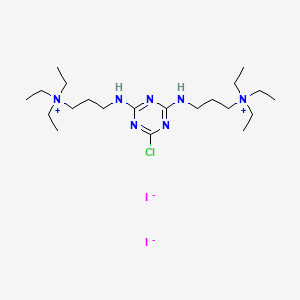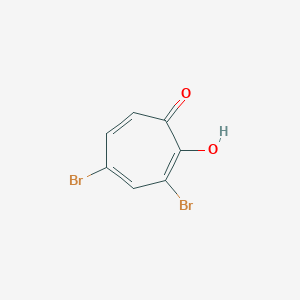
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one: is a chemical compound known for its unique structure and properties. It is a derivative of tropolone, a naturally occurring compound with a seven-membered aromatic ring. The presence of bromine atoms at positions 3 and 5, along with a hydroxyl group at position 2, makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of 2-hydroxycyclohepta-2,4,6-trien-1-one (tropolone). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tropolones, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a metalloenzyme inhibitor.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. For instance, as a metalloenzyme inhibitor, it binds to the active site of the enzyme, coordinating with the metal ion and disrupting the enzyme’s function. This interaction can inhibit the enzyme’s activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Hydroxycyclohepta-2,4,6-trien-1-one (Tropolone): The parent compound, lacking the bromine substituents.
2-Hydroxycyclohepta-2,4,6-triene-1-thione (Thiotropolone): A sulfur analog of tropolone.
2-Mercaptopyridine-N-oxide (1,2-HOPTO): A related compound with a different ring structure.
Uniqueness: 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The bromine atoms can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
4636-40-2 |
|---|---|
Formule moléculaire |
C7H4Br2O2 |
Poids moléculaire |
279.91 g/mol |
Nom IUPAC |
3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H4Br2O2/c8-4-1-2-6(10)7(11)5(9)3-4/h1-3H,(H,10,11) |
Clé InChI |
ZRYCFUMALBOKMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=C(C=C1Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)

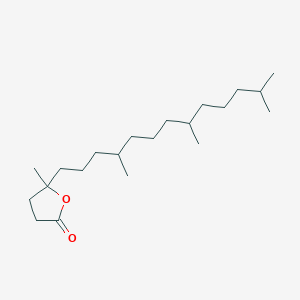
![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
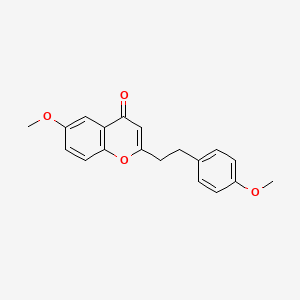

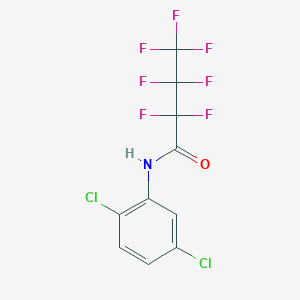
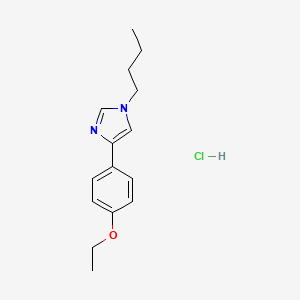
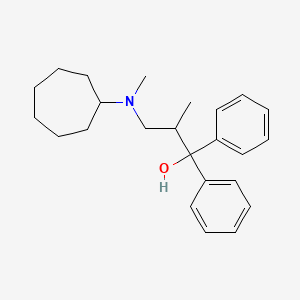

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
